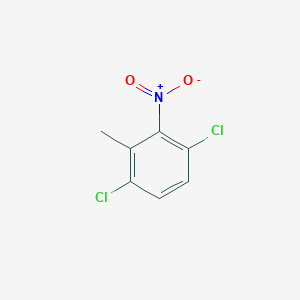

3,6-Dichloro-2-nitrotoluene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO2 |

|---|---|

Molecular Weight |

206.02 g/mol |

IUPAC Name |

1,4-dichloro-2-methyl-3-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 |

InChI Key |

AMPPRJDNYPETGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3,6 Dichloro 2 Nitrotoluene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-nitroaromatic compounds. The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. scribd.com The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), is crucial for stabilizing this intermediate and facilitating the reaction. These groups activate the positions ortho and para to them for nucleophilic attack.

Reactivity of Chlorine Substituents

In 3,6-dichloro-2-nitrotoluene, the benzene (B151609) ring is substituted with two chlorine atoms at positions 3 and 6, and a nitro group at position 2. The chlorine atom at position 6 is para to the electron-withdrawing nitro group, while the chlorine at position 3 is in the meta position. Based on the principles of SNAr reactions, the position para to the nitro group is significantly more activated towards nucleophilic attack than the meta position. masterorganicchemistry.com Therefore, the chlorine atom at the C-6 position is expected to be considerably more labile and susceptible to substitution by nucleophiles.

While direct experimental data on the nucleophilic substitution of this compound is limited in readily available literature, the reactivity can be inferred from similar compounds. For instance, in 2,6-dichloro-3-nitropyridine, a heteroaromatic analogue, nucleophilic substitution with piperazine (B1678402) shows selectivity. While the position para to the nitro group (C-6) would lead to the thermodynamically favored product, the inductive effect of the nitro group can make the ortho position (C-2) more electron-deficient, potentially leading to kinetically controlled substitution at that site. stackexchange.com In the case of this compound, the C-6 chlorine is both para to the nitro group and ortho to the methyl group. The electronic activation by the nitro group at the C-6 position is strong. Common nucleophiles used in such reactions include alkoxides (e.g., sodium methoxide), amines, and thiolates. For example, the reaction of 3,5-dichloro-2,4,6-trinitroanisole, a highly activated system, with ammonia (B1221849) leads to the substitution of a chlorine atom. google.com

The relative reactivity of halogens in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength and is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.

Substitution at the Nitro Group Position

In some instances, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution, although this is less common than halogen displacement. google.com This reaction is more likely to occur when the nitro group is at a highly activated position and when strong nucleophiles are used under forcing conditions. For example, the reaction of 2,6-dichloro-1-nitrobenzene with propanethiol can result in the substitution of both a chlorine atom and the nitro group. google.com In the context of this compound, the displacement of the nitro group at C-2 would be less favorable compared to the substitution of the activated chlorine at C-6. However, it may occur as a competing side reaction, particularly with soft nucleophiles like thiolates under vigorous reaction conditions.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most significant transformations of nitroaromatic compounds, providing a primary route to aromatic amines and other nitrogen-containing functionalities. google.com This can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals or other reducing agents.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes to the corresponding anilines. researchgate.netlibretexts.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts include palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon (e.g., Pd/C, Pt/C). researchgate.netgoogle.com

For chloronitroaromatic compounds like this compound, a key challenge during catalytic hydrogenation is preventing the undesired side reaction of dehalogenation (hydrodechlorination), which would lead to the loss of chlorine substituents. google.com The choice of catalyst, solvent, temperature, and pressure, as well as the use of inhibitors, can significantly influence the selectivity of the reaction. For instance, the hydrogenation of 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) has been studied using a palladium-on-carbon catalyst, showing high selectivity with minimal dehalogenation under optimized conditions. researchgate.net Thiophene has been used as a dechlorination inhibitor in the hydrogenation of other chloronitrobenzenes. google.com

The reduction of the nitro group in this compound via catalytic hydrogenation is expected to yield 3,6-dichloro-2-methylaniline.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Product | Yield | Reference |

| 2-Chloro-6-nitrotoluene | Pd/C | None (neat) | 80 | 1 MPa H₂ | 3-Chloro-2-methylaniline | >98% selectivity | researchgate.net |

| 2,5-Dichloronitrobenzene | 1% Pt/C | None (molten) | 90-95 | 140 psi H₂ | 2,5-Dichloroaniline | 95.6% | google.com |

| 3,4-Dichloronitrobenzene | Pt/Ni on Active Charcoal | Isopropanol | 130-150 | 50-250 bar H₂ | 3,4-Dichloroaniline | High | google.com |

| o-Nitrochlorobenzene | Pd/C | Toluene (B28343) | 75-80 | - | 2,2'-Dichlorohydrazobenzene | 94-95% | psu.edu |

Reductive Transformation to Amino Derivatives

Besides catalytic hydrogenation, the nitro group of this compound can be reduced to an amino group using various chemical reducing agents. A classic method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). google.comstackexchange.com The reduction with stannous chloride (SnCl₂) in HCl is a common laboratory method for the selective reduction of nitro groups without affecting other reducible functionalities. google.comnjit.edu However, these metal-based reductions generate significant amounts of waste, which can be a drawback for large-scale synthesis. google.com

Another common reagent is sodium hydrosulfite (sodium dithionite (B78146), Na₂S₂O₄), which offers a milder and often more chemoselective alternative for the reduction of aromatic nitro compounds. organic-chemistry.orgresearchgate.netrug.nl

The product of the complete reduction of this compound is 3,6-dichloro-2-methylaniline. researchgate.net

Formation of Hydrazine (B178648) and Azoxy Compounds

The reduction of nitroarenes to amines proceeds through a series of intermediates, including nitroso and hydroxylamino species. conicet.gov.ar Under certain reaction conditions, these intermediates can undergo condensation reactions to form dimeric products such as azoxy, azo, and hydrazine compounds.

The formation of azoxy compounds is often observed as the initial product of the reduction of nitroarenes, especially under neutral or slightly alkaline conditions. gla.ac.uk For example, reduction with reagents like sodium hydrosulfite or glucose can lead to azoxy derivatives. google.com These can be the final product if the reaction is stopped at this stage, or they can be further reduced. Photocatalytic methods using materials like graphitic C₃N₄ have also been shown to selectively produce azoxy or azo compounds from nitroaromatics by tuning the wavelength of light. nih.gov

Azo compounds are formed by the further reduction of azoxy compounds or by the condensation of a nitroso intermediate with an aniline (B41778). conicet.gov.ar The reduction of nitroarenes with zinc dust and sodium hydroxide (B78521) is a classic method for preparing azo compounds. google.com

Hydrazine derivatives (hydrazobenzenes) are the subsequent reduction products of azo compounds. google.com The catalytic hydrogenation of o-nitrochlorobenzene in the presence of a base can be controlled to yield 2,2'-dichlorohydrazobenzene as the major product. psu.edu Similarly, sodium dithionite has been used to reduce azobenzenes to the corresponding hydrazines. organic-chemistry.org The N-nitroso derivatives of some cyclic amines can also be reduced to the corresponding hydrazines using sodium hydrosulfite. umich.edu

For this compound, controlling the reduction conditions could potentially allow for the selective synthesis of the corresponding dichloro-dimethyl-azoxybenzene, -azobenzene, or -hydrazobenzene derivatives.

Electrophilic Reactions on the Aromatic Ring

The aromatic ring of this compound is generally deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the nitro group and the inductive effect of the chlorine atoms. However, under specific conditions, certain electrophilic substitution reactions can occur.

Further Nitration and Halogenation Reactions

Further nitration of dichlorotoluene derivatives can be influenced by the positions of the existing substituents. For instance, the nitration of 2,6-dichlorotoluene (B125461) with a mixture of nitric acid and sulfuric acid yields 2,6-dichloro-4-nitrotoluene, with the nitro group directing to the para position relative to the methyl group. The presence of both a nitro group and chlorine atoms on the aromatic ring generally deactivates it towards further electrophilic substitution, making subsequent nitration or halogenation reactions challenging.

The directing effects of the substituents play a crucial role. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The chlorine atoms are also ortho-, para-directors but are deactivating. The outcome of further substitution would depend on the interplay of these directing effects and the reaction conditions.

Alkylation and Acylation Processes

Friedel-Crafts alkylation and acylation reactions are typically difficult on highly deactivated aromatic rings like that of this compound. The strong deactivating effect of the nitro group often inhibits the formation of the required carbocation intermediate for these reactions to proceed. quora.com Consequently, introducing alkyl or acyl groups onto the aromatic ring of this compound via traditional Friedel-Crafts methods is generally not feasible.

Oxidative Transformations

The methyl group and the aromatic ring of this compound can undergo oxidation under different conditions, leading to various transformation products.

Oxidation of the Methyl Group

The methyl group of nitrotoluene derivatives can be oxidized to form corresponding benzoic acids. For example, the oxidation of 2-nitrotoluene (B74249) can yield 2-nitrobenzoic acid. nih.gov In a similar vein, the methyl group of this compound can be oxidized. For instance, the continuous oxidation of 2,6-dichlorotoluene using hydrogen peroxide as an oxidant and a metal ion complex as a catalyst can produce 2,6-dichlorobenzaldehyde. google.com This suggests that the methyl group of this compound could potentially be oxidized to a formyl group or a carboxyl group.

A study on the continuous-flow oxidation of 4-(methylsulfonyl)-2-nitrotoluene to 4-(methylsulfonyl)-2-nitrobenzoic acid utilized molecular oxygen as the oxidant and nitric acid as a promoter. thieme-connect.com This indicates that similar oxidative pathways could be applicable to this compound to form 3,6-dichloro-2-nitrobenzoic acid.

Ring Oxidation Pathways

Oxidation of the aromatic ring of nitroaromatic compounds can occur, often leading to ring cleavage. In biological systems, for example, the enzymatic oxidation of 2-nitrotoluene by 2-nitrotoluene 2,3-dioxygenase results in the formation of 3-methylcatechol (B131232) and nitrite (B80452). researchgate.net While this is a biological pathway, it demonstrates the potential for oxidative attack on the aromatic ring.

The oxidation of anilines, which can be derived from the reduction of nitro compounds, to nitrobenzenes can be achieved using reagents like peroxytrifluoroacetic acid. orgsyn.org This highlights a transformation pathway related to the nitro group's environment on the aromatic ring.

Thermal and Photochemical Decomposition Mechanisms

Nitroaromatic compounds are known to undergo decomposition upon exposure to heat or light, often through complex reaction pathways.

The thermal decomposition of nitroaromatic explosives is a subject of extensive research. acs.orgdtic.mil The initial step in the thermal decomposition of many nitroaromatics is the homolysis of the C-NO2 bond. dtic.mil The decomposition of liquid α-nitrotoluene upon heating yields products such as benzonitrile, benzaldehyde, and various nitrogen oxides. rsc.org For this compound, thermal decomposition would likely involve the cleavage of the C-NO2 bond and potentially the C-Cl bonds, leading to a complex mixture of products. The presence of chlorine atoms could influence the decomposition pathways and the nature of the resulting products.

Kinetics of Thermal Degradation

The thermal stability and decomposition kinetics of this compound are dictated by the inherent bond strengths within the molecule and the influence of its substituent groups. The presence of the nitro group, in particular, renders the molecule susceptible to thermal decomposition. Studies on related nitroaromatic compounds provide a framework for understanding the potential thermal degradation pathways.

For instance, the thermal decomposition of nitroaromatic explosives is a well-studied area, with research indicating that the initiation mechanisms are temperature-dependent. dtic.mil Under shock initiation conditions, the homolysis of the C-NO2 bond is the predominant initial step. dtic.mil For slower thermal decomposition, catalysis by decomposition products can play a significant role. dtic.mil

In the case of o-nitrotoluene, a compound structurally related to this compound, theoretical studies have shown that H-atom migration from the methyl group to the nitro group and C-NO2 bond dissociation are dominant reactions in its thermal decomposition. researchgate.net The presence of chlorine atoms on the ring in this compound is expected to influence the activation energies of these pathways. Generally, halogenated aromatic compounds are resistant to hydrolysis but can undergo decomposition at elevated temperatures. arxiv.org The thermal decomposition of 2,6-dichlorotoluene, a related compound, is known to produce carbon monoxide, chlorine, and hydrogen chloride upon heating. researchgate.net

The kinetics of thermal degradation for many organic compounds, including polymers, often follow first-order kinetics, where the rate of decomposition is proportional to the concentration of the compound. uts.edu.au The thermal stability of a substance can be characterized by parameters such as the decomposition onset temperature and the heat of decomposition, which can be determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). scielo.brresearchgate.net For instance, studies on nitrobenzoic acid isomers have shown that they exhibit significant exothermic decomposition at temperatures between 250-400 °C. scielo.brresearchgate.net

Table 1: Inferred Thermal Decomposition Characteristics of this compound Based on Analogous Compounds

| Parameter | Inferred Characteristic for this compound | Analogous Compound(s) & Findings |

| Primary Decomposition Pathways | Likely involves C-NO2 bond homolysis and intramolecular hydrogen transfer from the methyl group. | o-Nitrotoluene decomposition is dominated by H-atom migration and C-NO2 bond dissociation. researchgate.net |

| Potential Decomposition Products | Expected to include chlorinated and nitrogen-containing fragments, as well as oxides of carbon and hydrogen chloride. | Thermal decomposition of 2,6-dichlorotoluene produces carbon monoxide, chlorine, and hydrogen chloride. researchgate.net |

| Kinetic Model | Decomposition is likely to follow first-order kinetics. | Many organic compounds exhibit first-order thermal degradation kinetics. uts.edu.au |

This table presents inferred characteristics based on the behavior of structurally similar compounds due to the lack of direct experimental data for this compound.

Photolytic Reaction Pathways

The photolytic degradation of this compound is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the excitation of the molecule and subsequent chemical reactions. The nitroaromatic structure suggests that it will absorb UV light, making it susceptible to photolysis. nih.gov

Studies on the photolysis of 2-nitrotoluene, a related compound, have shown that it can be degraded to form products such as 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. nih.gov This indicates that hydroxylation of the aromatic ring is a possible photolytic pathway. The photolysis of chlorine-containing aromatic compounds can also lead to the formation of hydroxyl radicals (•OH). nih.gov

The photolytic pathways of this compound are likely to involve the reduction of the nitro group and potential cleavage of the carbon-chlorine bonds. The presence of chlorine atoms may also influence the generation of radical species. For example, photolysis of trinitrotoluene (TNT) can lead to the homolysis of the C-N bond and the formation of nitrogen dioxide and dinitrotoluene or mononitrotoluene residues. astm.org

Table 2: Inferred Photolytic Reaction Pathways and Products of this compound Based on Analogous Compounds

| Pathway | Inferred Products | Analogous Compound(s) & Findings |

| Ring Hydroxylation | Dichlorinated nitrophenols | Photolysis of 2-nitrotoluene yields 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol. nih.gov |

| Nitro Group Reduction | Dichloro-2-aminotoluene or related intermediates | Reduction of the nitro group is a common pathway in the degradation of nitroaromatics. nih.gov |

| C-Cl Bond Cleavage | Chlorinated toluene derivatives with fewer chlorine atoms | Photolysis can induce the cleavage of carbon-halogen bonds. |

| C-NO2 Bond Homolysis | Dichlorotoluene radicals and nitrogen dioxide | Photolysis of TNT can result in C-N bond homolysis. astm.org |

This table presents inferred pathways and products based on the behavior of structurally similar compounds due to the lack of direct experimental data for this compound.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of the transformation of this compound is crucial for predicting its environmental fate and developing remediation strategies. Mechanistic studies often involve the identification of transient species like radical intermediates and the analysis of the energy landscape of the reaction, including transition states.

Radical Intermediates and Reaction Pathways

The decomposition of nitroaromatic compounds frequently proceeds through radical mechanisms. libretexts.org In the thermal decomposition of nitrotoluenes, the initial step is often the homolytic cleavage of the C-NO2 bond, generating a phenyl-type radical and a nitrogen dioxide radical (•NO2). researchgate.net The C-N dissociation energies of nitrotoluene radical anions have been determined and are significantly lower than those of the neutral molecules, suggesting that electron attachment can facilitate decomposition. researchgate.net

For o-nitrotoluene, an intramolecular hydrogen abstraction from the methyl group by the nitro group can lead to the formation of a biradical intermediate. cdnsciencepub.com This pathway is influenced by the proximity of the methyl and nitro groups. In this compound, a similar ortho arrangement exists, suggesting that this pathway may also be relevant.

The photolysis of nitroaromatic compounds can also generate radical intermediates. The excited state of the nitroaromatic compound can abstract a hydrogen atom from a suitable donor, leading to the formation of a radical pair. cdnsciencepub.com The photolysis of chlorine-containing compounds can generate chlorine radicals (Cl•), which are highly reactive and can participate in subsequent reactions. nsf.gov

The degradation of nitroaromatic compounds can also be initiated by reaction with superoxide (B77818) (O2•⁻) or hydroperoxyl (HO2•) radicals, leading to a cascade of radical-mediated reactions. libretexts.org

Transition State Analysis in Key Reactions

Transition state theory is a fundamental concept for understanding the rates of chemical reactions. wikipedia.orgresearchgate.netnih.gov It postulates that the rate of a reaction is determined by the concentration of an activated complex (the transition state) in equilibrium with the reactants. The energy of the transition state relative to the reactants is the activation energy, which is a key parameter in reaction kinetics.

For the thermal decomposition of nitrotoluenes, theoretical studies have calculated the potential energy surfaces and identified the transition states for various isomerization and dissociation reactions. For o-nitrotoluene, the transition state for the intramolecular hydrogen transfer has been characterized. researchgate.net The presence of chlorine atoms in this compound would be expected to alter the energies of these transition states due to their electronic and steric effects.

In the nitration of toluene, a reaction that forms nitrotoluenes, the regioselectivity is determined by the relative energies of the transition states leading to the different isomers. astm.org While not a degradation reaction, this illustrates the importance of transition state analysis in understanding the reactivity of substituted toluenes.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms and calculating the geometries and energies of transition states. scielo.brresearchgate.net Such calculations could provide valuable insights into the specific pathways and kinetics of the thermal and photolytic degradation of this compound.

Analytical Chemistry and Structural Elucidation Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3,6-dichloro-2-nitrotoluene from complex mixtures and determining its concentration. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. epa.gov The U.S. Environmental Protection Agency (EPA) Method 8091 outlines GC conditions suitable for detecting nitroaromatics at parts-per-billion (ppb) levels in environmental samples. epa.gov For effective analysis, proper sample extraction from matrices like water or soil is a necessary prerequisite. epa.gov

When analyzing complex mixtures, co-elution of similar compounds can occur. For instance, on a DB-5 column, 2,5-dichloronitrobenzene may not be well-resolved from 4-chloro-3-nitrotoluene. epa.gov In such cases, confirmation using a second column with a different stationary phase or analysis by gas chromatography/mass spectrometry (GC/MS) is recommended for unambiguous identification. epa.gov

The choice of detector is critical for achieving the desired sensitivity and selectivity in GC analysis.

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it well-suited for detecting halogenated nitroaromatics like this compound. epa.gov However, its broad selectivity means that other halogenated, oxygenated, organonitrogen, organosulfur, and organophosphorus compounds can cause interference. epa.gov

Nitrogen-Phosphorus Detector (NPD): An NPD offers enhanced selectivity for nitrogen-containing compounds. epa.gov This specificity can be advantageous when analyzing samples with complex matrices, as it reduces interference from non-nitrogenous compounds. In some cases, GC with an NPD is preferred over GC/MS due to its combination of selectivity and sensitivity for certain nitroaromatic compounds. synectics.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) provides a valuable alternative to GC, particularly for less volatile or thermally labile compounds. The development of robust HPLC methods is essential for the accurate analysis of nitroaromatic compounds. muni.cz For trace analysis of explosives and their degradation products, HPLC with a dual-wavelength ultraviolet (UV) detector is a common approach. epa.gov

The separation mechanism in HPLC is determined by the choice of the stationary and mobile phases.

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC. For instance, 2,6-dichloro-3-nitrotoluene (B1661944) can be analyzed using a reverse-phase method with a mobile phase consisting of acetonitrile (B52724), water, and an acidifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com Zirconia-based carbon stationary phases (e.g., ZirChrom®-CARB) have been shown to effectively separate structurally similar nitroaromatic compounds under isocratic conditions at elevated temperatures, significantly reducing analysis times. chromatographyonline.com

Normal-Phase (NP) HPLC: While less common for this class of compounds, normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can offer alternative selectivity for isomer separations.

Sample Preparation and Pre-concentration Techniques for Environmental Matrices

Effective sample preparation is crucial for reliable analysis, especially for trace levels of contaminants in complex environmental samples such as soil and water. energy.gov The goal is to remove interfering substances and concentrate the analyte of interest. windows.net

Several extraction techniques can be employed for solid samples, including:

Soxhlet extraction (Methods 3540, 3541, 3542) energy.gov

Pressurized fluid extraction (Method 3545) energy.gov

Microwave extraction (Method 3546) energy.gov

Ultrasonic extraction (Method 3550) energy.gov

For aqueous samples, liquid-liquid extraction (LLE) using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520) are common. synectics.net Solid-phase extraction (SPE) has emerged as a popular alternative to LLE, as it minimizes the use of organic solvents. windows.net In SPE, the aqueous sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of an appropriate solvent. energy.gov

Cleanup steps may be necessary to remove co-extracted interferences. energy.gov For example, Florisil cleanup (Method 3620) can be used to remove polar contaminants from sample extracts. epa.govwindows.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For example, in a related compound, 2,6-dichloro-4-nitrotoluene, the methyl group protons show a characteristic chemical shift. The specific shifts and coupling patterns in the NMR spectra of this compound are unique to its structure.

Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a fingerprint for identification. epa.gov For instance, GC/MS is often used to confirm the identity of analytes when co-elution occurs in GC analysis. epa.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. The spectrum of this compound would show characteristic absorption bands for the nitro group (NO₂), C-Cl bonds, and the aromatic ring. In a similar molecule, 2,6-dichloro-4-nitrotoluene, the C-Cl stretching vibration is observed in the range of 750–800 cm⁻¹.

The table below summarizes some of the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ nih.gov |

| Molecular Weight | 206.02 g/mol nih.gov |

| IUPAC Name | 1,4-dichloro-2-methyl-3-nitrobenzene nih.gov |

| CAS Number | 1803830-16-1 nih.gov |

| Melting Point | 53-56 °C chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For this compound, IR and Raman spectroscopy would be expected to reveal characteristic bands for the nitro (NO₂), methyl (CH₃), and chloro (C-Cl) groups, as well as vibrations of the benzene (B151609) ring.

The most prominent features in the IR spectrum of aromatic nitro compounds are the asymmetric and symmetric stretching vibrations of the NO₂ group. spectroscopyonline.com These bands are typically strong and easily identifiable. The C-H stretching vibrations of the methyl group and the aromatic ring appear at higher wavenumbers, while the C-Cl stretching and various bending and deformation modes occur in the fingerprint region. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Weak |

| NO₂ Symmetric Stretch | 1390 - 1330 | Strong |

| CH₃ Bending | 1470 - 1370 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Note: This table is based on typical frequency ranges for the respective functional groups and may vary for the specific molecule. spectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about its isomeric structure.

In the ¹H NMR spectrum, the methyl group protons would appear as a singlet, typically in the range of 2.4-2.6 ppm. The aromatic protons would produce signals in the 7-8 ppm region, with their chemical shifts and coupling patterns being highly dependent on the specific substitution pattern of the chlorine and nitro groups.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro substituents. General chemical shift tables can provide estimates, but experimental data is crucial for unambiguous assignment. pdx.edusigmaaldrich.comsysu.edu.cn For instance, ¹H NMR data for the related isomer 2,6-dichloro-3-nitrotoluene shows a methyl singlet at δ=2.55 ppm and two doublets for the aromatic protons at δ=7.37 and 7.56 ppm. google.com

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.2 |

| ¹H | Methyl (Ar-CH₃) | 2.4 - 2.6 |

| ¹³C | Aromatic (C-NO₂) | 145 - 155 |

| ¹³C | Aromatic (C-Cl) | 125 - 140 |

| ¹³C | Aromatic (C-H) | 120 - 135 |

| ¹³C | Aromatic (C-CH₃) | 130 - 145 |

Note: These are estimated ranges. Actual values depend on the specific isomer and solvent. pdx.edusigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitro compounds are known to absorb UV radiation. researchgate.net The spectrum of this compound would be expected to show absorptions characteristic of π → π* and n → π* transitions associated with the substituted benzene ring and the nitro group. The exact position (λ_max) and intensity of these absorptions are sensitive to the substitution pattern and the solvent used. For example, studies on 2-nitrotoluene (B74249) show UV absorption maxima that can be influenced by photolysis. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.ukwikipedia.org For this compound (C₇H₅Cl₂NO₂), high-resolution mass spectrometry would confirm its molecular weight of approximately 206.02 g/mol . nih.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂), nitric oxide (NO), and subsequent fragmentation of the aromatic ring. libretexts.orglibretexts.org

Table 3: Key Ions in the Predicted Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₇H₅Cl₂NO₂]⁺ | 205 | Molecular Ion (M⁺) |

| [C₇H₅Cl₂O]⁺ | 176 | Loss of NO |

| [C₇H₅Cl₂]⁺ | 159 | Loss of NO₂ |

Note: The m/z values are for the most abundant isotopes. The presence of chlorine isotopes will result in characteristic M+2 and M+4 peaks.

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure has been published for this compound, X-ray crystallography data for its isomer, 2,6-dichloro-4-nitrotoluene , provides a valuable case study for understanding the solid-state structure of such molecules. iucr.orgresearchgate.net This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.

The study of 2,6-dichloro-4-nitrotoluene (systematic name: 1,3-dichloro-2-methyl-5-nitrobenzene) revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.orgresearchgate.net

Table 4: Crystallographic Data for 2,6-Dichloro-4-nitrotoluene

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₅Cl₂NO₂ | researchgate.net |

| Molecular Weight | 206.02 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 3.8145 (3) | researchgate.net |

| b (Å) | 12.4829 (10) | researchgate.net |

| c (Å) | 17.4438 (15) | researchgate.net |

| Volume (ų) | 830.60 (12) | researchgate.net |

Conformational Analysis of the Molecule

Conformational analysis of 2,6-dichloro-4-nitrotoluene shows that the molecule is nearly planar. The methyl carbon atom, the two chlorine atoms, and the nitrogen atom of the nitro group all lie very close to the plane of the benzene ring. iucr.orgresearchgate.net The primary deviation from planarity is the slight inclination of the nitro group, which is twisted by 9.8° with respect to the benzene ring. iucr.orgresearchgate.net This type of conformational detail, which is influenced by steric and electronic effects between the substituents, would be a key point of interest in a future crystallographic study of this compound.

Table of Compound Names

| Trivial Name | Systematic Name |

| This compound | 1,2-Dichloro-3-methyl-4-nitrobenzene or 1,4-Dichloro-2-methyl-3-nitrobenzene |

| 2,6-Dichloro-4-nitrotoluene | 1,3-Dichloro-2-methyl-5-nitrobenzene |

| 2,6-Dichloro-3-nitrotoluene | 1,3-Dichloro-2-methyl-4-nitrobenzene |

| 2-Nitrotoluene | 1-Methyl-2-nitrobenzene |

Hyphenated Techniques for Comprehensive Analysis

The analysis of complex samples for specific compounds like this compound relies heavily on hyphenated techniques. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering robust and reliable results.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of semi-volatile organic compounds and a wide range of other chemicals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds such as nitrotoluene derivatives. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

The analysis of nitroaromatic compounds by GC is common. epa.gov For instance, EPA Method 8091 provides gas chromatographic conditions suitable for detecting nitroaromatics at low concentrations. epa.gov However, challenges such as the co-elution of isomers can occur. For example, certain dichloronitrobenzene isomers are not well resolved from chloro-nitrotoluene isomers on commonly used DB-5 columns. epa.gov This necessitates careful method development, including the selection of appropriate columns and temperature programs, or the use of a secondary confirmation column. epa.gov For complex matrices, sample preparation techniques like dispersive liquid-liquid microextraction (DLLME) can be employed to pre-concentrate the analytes before GC-MS analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a preferred technique for a variety of compounds, including those that are thermally labile or not easily volatilized. The key advantage of LC-MS for compounds like chlorinated herbicides is the ability to analyze them without prior chemical derivatization, which is often required for GC analysis. youngin.com

In a typical LC-MS/MS method, chromatographic separation is achieved on a reverse-phase column, such as a C18 column, using a gradient of mobile phases like acetonitrile and water with additives like formic acid. nih.govmdpi.com Ionization is commonly performed using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). youngin.comthermofisher.com Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, making it suitable for trace-level analysis. youngin.com While specific methods for this compound are not extensively detailed in the provided literature, methodologies developed for other nitroaromatics or chlorinated aromatic compounds can be readily adapted. nih.govmdpi.com

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Analytes | Volatile and semi-volatile compounds | Wide range, including polar and thermally labile compounds |

| Derivatization | Often required for polar analytes | Generally not required youngin.com |

| Typical Column | Capillary columns (e.g., DB-5) epa.gov | Reverse-phase columns (e.g., C18) nih.gov |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) youngin.comthermofisher.com |

| Key Advantages | High resolution, extensive spectral libraries | High sensitivity (MRM mode), suitable for non-volatile compounds youngin.com |

| Potential Issues | Co-elution of isomers, thermal degradation epa.gov | Matrix effects, ion suppression mdpi.com |

Spectroscopic Data Correlation for Unknown Identification

The definitive identification of an unknown compound requires the integration of data from multiple analytical techniques. jchps.comresearchgate.net While a hyphenated technique like GC-MS or LC-MS can provide strong evidence for a compound's identity, correlating this with data from other spectroscopic methods provides unambiguous structural elucidation. jchps.com

The primary spectroscopic techniques used in concert are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.net

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures. High-resolution mass spectrometry can yield the elemental formula.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is arguably the most powerful tool for determining the precise structure of an organic molecule. researchgate.net It reveals the carbon-hydrogen framework, showing how atoms are connected and their chemical environment.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. researchgate.net

For a molecule like this compound, MS would confirm the molecular mass of approximately 206 Da. nih.gov ¹H NMR would show signals corresponding to the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns revealing their relative positions on the benzene ring. ¹³C NMR would identify the seven distinct carbon atoms. IR spectroscopy would show characteristic absorption bands for the nitro group (NO₂) and C-Cl bonds.

A modern approach for identifying transformation products or other unknown derivatives involves infrared ion spectroscopy, which combines mass spectrometry's selectivity with the structural detail of IR spectroscopy. ru.nl This method allows for the acquisition of an IR spectrum for a mass-selected ion, which can then be compared to computationally predicted spectra for various candidate isomers, enabling identification even without a physical reference standard. ru.nl

| Spectroscopic Technique | Information Provided | Application to this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental formula (HRMS) jchps.com | Confirms molecular weight (~206.02 g/mol) and formula (C₇H₅Cl₂NO₂) nih.gov |

| ¹H NMR Spectroscopy | Number and environment of hydrogen atoms, connectivity researchgate.net | Shows signals for methyl group and two distinct aromatic protons |

| ¹³C NMR Spectroscopy | Number and environment of carbon atoms researchgate.net | Shows signals for seven unique carbon atoms in the structure |

| Infrared (IR) Spectroscopy | Presence of functional groups researchgate.net | Identifies characteristic vibrations for C-NO₂, C-Cl, and aromatic C-H bonds |

| Infrared Ion Spectroscopy | Structural information for mass-selected ions, comparison with computational data ru.nl | Can differentiate between isomers of dichloronitrotoluene without standards |

Environmental Chemistry and Biodegradation of 3,6 Dichloro 2 Nitrotoluene

Environmental Occurrence and Distribution Mechanisms

3,6-Dichloro-2-nitrotoluene is a synthetic chemical compound. Its presence in the environment is primarily linked to its role as a breakdown product of the more complex molecules, dinitrotoluenes and trinitrotoluenes, which have been used in the manufacturing of explosives and dyes. nih.gov Consequently, it has been detected in the wastewater and effluent from manufacturing plants that produce these materials. nih.gov

Once released into water, this compound is not expected to significantly adsorb to suspended solids and sediment. While it can volatilize from moist soil, this is not a major removal mechanism from dry soil. Chemical hydrolysis and bioaccumulation are also considered to be minor factors in its environmental fate. nih.gov The compound strongly absorbs UV light, making it susceptible to photochemical degradation. nih.gov

Microbial Degradation Pathways and Biotransformation

The biodegradation of chlorinated and nitrated aromatic compounds like this compound is a key area of environmental research. Microorganisms have evolved various enzymatic strategies to break down these complex molecules.

Aerobic Degradation Mechanisms

Under aerobic conditions, certain bacteria can utilize this compound as a source of carbon, nitrogen, and energy. This process typically involves a series of oxidative reactions.

A critical step in the aerobic degradation of many aromatic compounds is the enzymatic cleavage of the stable benzene (B151609) ring. This is often accomplished by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catechols. nih.govnih.govebi.ac.uk These catechols are central intermediates that are then funneled into ring-cleavage pathways. nih.govresearchgate.net

In the case of dichlorotoluenes, dioxygenases catalyze the initial attack on the aromatic ring, forming dichloromethylcatechols. nih.govresearchgate.net These intermediates are then subject to either ortho or meta cleavage pathways. nih.govresearchgate.net For instance, chlorocatechol 1,2-dioxygenase is involved in the ortho cleavage of dichloromethylcatechols. nih.govresearchgate.net The resulting products undergo further enzymatic transformations, such as those catalyzed by chloromuconate cycloisomerase and dienelactone hydrolase, to break down the molecule into simpler compounds that can enter central metabolic pathways. nih.govresearchgate.net

The specific substitution pattern of the dichloromethylcatechol influences the subsequent metabolic route. For example, the degradation of some dichlorotoluenes proceeds through a linear pathway, while others involve a branched metabolic route with multiple cycloisomerization steps. nih.govresearchgate.net

A key initial step in the aerobic biodegradation of many nitrotoluenes is the removal of the nitro group, a process known as denitration. This is often catalyzed by dioxygenase enzymes, which hydroxylate the aromatic ring and lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.govnih.govdtic.milresearchgate.netnih.gov

For example, the degradation of 2-nitrotoluene (B74249) by various bacterial strains involves an initial dioxygenase attack that forms 3-methylcatechol (B131232) with the concurrent release of nitrite. nih.govresearchgate.netnih.govnih.govresearchgate.net Similarly, the aerobic degradation of 2,6-dinitrotoluene (B127279) by Burkholderia cepacia and Hydrogenophaga palleronii is initiated by a dioxygenation reaction that converts it to 3-methyl-4-nitrocatechol with the release of one nitrite group. dtic.mil

In some cases, a monooxygenase can also be involved in denitration, adding a single oxygen atom to the ring and causing the elimination of the nitro group from nitrophenols. nih.gov Furthermore, some bacteria can reduce the aromatic ring of dinitro and trinitro compounds, forming a hydride-Meisenheimer complex, which can then rearomatize with the elimination of nitrite. nih.govnih.gov

Several bacterial genera have been identified for their ability to degrade nitrotoluenes. Pseudomonas species are frequently implicated in the breakdown of these compounds. For instance, a strain of Pseudomonas sp. isolated from nitrobenzene-contaminated soil was able to use 2-nitrotoluene as its sole source of carbon, energy, and nitrogen. nih.govnih.gov This strain was found to degrade 2-nitrotoluene to 3-methylcatechol, which was then further metabolized via a meta ring-fission pathway. nih.govnih.gov

Micrococcus sp. is another genus capable of degrading nitrotoluenes. A strain of Micrococcus sp. was shown to degrade 2-nitrotoluene through the formation of 3-methylcatechol and the release of nitrite, also utilizing a meta-cleavage pathway. researchgate.netnih.govresearchgate.net

The table below summarizes the roles of these and other bacterial strains in the degradation of related compounds.

| Bacterial Strain | Degraded Compound(s) | Key Metabolic Intermediates | Degradation Pathway |

| Pseudomonas sp. strain JS42 | 2-Nitrotoluene | 3-Methylcatechol | meta ring cleavage nih.govnih.gov |

| Micrococcus sp. strain SMN-1 | 2-Nitrotoluene | 3-Methylcatechol | meta ring cleavage researchgate.netnih.govresearchgate.net |

| Ralstonia sp. strain PS12 | 2,4-, 2,5-, and 3,4-Dichlorotoluene | Dichloromethylcatechols | ortho cleavage pathway nih.govresearchgate.net |

| Burkholderia cepacia strain JS850 | 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | Dioxygenation and denitration dtic.mil |

| Hydrogenophaga palleronii strain JS863 | 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | Dioxygenation and denitration dtic.mil |

Anaerobic Degradation Mechanisms

Under anaerobic conditions, the biodegradation of nitroaromatic compounds often proceeds through reductive pathways. The highly electron-withdrawing nitro groups are susceptible to reduction by anaerobic microorganisms. nih.govnih.gov

In the case of trinitrotoluene (TNT), a related compound, anaerobic bacteria can reduce the nitro groups to the corresponding amino derivatives via nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov Some anaerobic bacteria, such as certain species of Desulfovibrio and Clostridium, can reduce TNT to triaminotoluene. nih.gov While the complete anaerobic degradation pathway of many nitroaromatic compounds is still under investigation, these initial reductive steps are crucial for their transformation in anoxic environments. nih.gov

Reductive Transformations of Nitro Groups

The initial and often rate-limiting step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group. nih.gov This transformation is a crucial gateway to further degradation, as it makes the aromatic ring more susceptible to subsequent enzymatic attacks. In the case of this compound, the highly electrophilic nitro group (-NO2) can be sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This process involves the transfer of electrons from a microbial source, often mediated by nitroreductase enzymes. nih.govnih.gov These enzymes are frequently non-specific and can act on a variety of nitroaromatic compounds. nih.govethz.ch

The reduction can proceed through one-electron or two-electron transfer mechanisms. nih.gov A one-electron transfer results in a nitroanion radical, which can be unstable and revert to the parent nitroaromatic compound in the presence of oxygen. nih.gov The more productive two-electron transfer pathway leads to the formation of the nitroso derivative, which is then further reduced. nih.gov

Formation of Amino-Aromatic Intermediates

The culmination of the reductive transformation of the nitro group is the formation of an amino-aromatic intermediate. For this compound, this process would yield 3,6-dichloro-2-aminotoluene. The formation of such amino derivatives is a common feature in the microbial metabolism of nitroaromatic compounds. nih.gov For instance, the biotransformation of 2,6-dinitrotoluene (2,6-DNT) can lead to the formation of 2-amino-6-nitrotoluene. cdc.gov

The presence of chlorine atoms on the aromatic ring of this compound can influence the rate and regioselectivity of the nitro group reduction. The specific enzymes involved and the prevailing environmental conditions (aerobic vs. anaerobic) will ultimately determine the primary amino-aromatic intermediates formed.

Abiotic Degradation Processes in the Environment

Beyond microbial action, this compound is subject to various abiotic degradation processes that contribute to its transformation in the environment. These processes are driven by physical and chemical factors present in natural settings.

Photodegradation under Natural Light Conditions

Sunlight can be a significant driver of chemical transformation in the environment. Nitroaromatic compounds are known to undergo photolysis, and this compound is likely susceptible to this process. cdc.gov The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the breaking of chemical bonds. This can result in the oxidation of the methyl group, decarboxylation, or even the reduction of the nitro group. cdc.gov The presence of other substances in the environment, such as humic acids, can act as photosensitizers, potentially accelerating the photodegradation process.

Hydrolysis and Chemical Oxidation in Aquatic Systems

In aquatic environments, hydrolysis and chemical oxidation can play a role in the degradation of this compound. While the rate of hydrolysis for dinitrotoluenes is generally considered negligible, the presence of strong nucleophiles or extreme pH conditions could potentially lead to the displacement of the chlorine or nitro groups. cdc.gov

Chemical oxidation, driven by naturally occurring oxidants like hydroxyl radicals (•OH), is another important abiotic degradation pathway. cdc.gov These highly reactive species can attack the aromatic ring or the methyl group of this compound, initiating a cascade of reactions that can lead to its breakdown.

Advanced Oxidation Processes (AOPs) for Remediation

Due to the often slow and incomplete degradation of chlorinated nitroaromatic compounds in the environment, researchers have explored more aggressive treatment technologies for their removal from contaminated water and soil. Advanced Oxidation Processes (AOPs) are a class of such technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical, to mineralize recalcitrant organic pollutants.

Fenton and Photo-Fenton Processes for Mineralization

The Fenton process involves the reaction of ferrous iron (Fe2+) with hydrogen peroxide (H2O2) to generate hydroxyl radicals. This process has been shown to be effective in degrading a wide range of organic pollutants. In the context of this compound, the generated hydroxyl radicals would non-selectively attack the molecule, leading to its fragmentation and eventual mineralization into carbon dioxide, water, and inorganic chlorides and nitrates.

The photo-Fenton process is an enhancement of the traditional Fenton process where UV light is used to photochemically reduce ferric iron (Fe3+) back to ferrous iron (Fe2+), thereby regenerating the catalyst and producing additional hydroxyl radicals. This synergy between UV light and the Fenton reaction can significantly accelerate the degradation of target compounds like this compound.

Below is a table summarizing the degradation pathways discussed:

| Degradation Process | Type | Key Reactants/Conditions | Primary Transformation Products |

| Reductive Transformation | Biotic | Nitroreductase enzymes, electron donors | Nitroso, hydroxylamino, and amino derivatives |

| Photodegradation | Abiotic | Sunlight (UV radiation) | Oxidized and reduced byproducts |

| Hydrolysis | Abiotic | Water, extreme pH | Halogen and nitro group displacement products |

| Chemical Oxidation | Abiotic | Hydroxyl radicals | Ring cleavage and oxidation products |

| Fenton/Photo-Fenton | Remediation | Fe2+/H2O2, UV light | CO2, H2O, inorganic salts |

Electrochemical Oxidation Techniques

There is currently a lack of specific published research on the application of electrochemical oxidation techniques for the degradation of this compound. Electrochemical oxidation is a type of advanced oxidation process (AOP) that has been studied for the degradation of various recalcitrant organic pollutants, including other nitroaromatic compounds. These techniques typically involve the generation of highly reactive hydroxyl radicals that can non-selectively oxidize organic molecules, potentially leading to their complete mineralization to carbon dioxide, water, and inorganic ions. The effectiveness of electrochemical oxidation can be influenced by factors such as electrode material, applied current density, pH, and the chemical structure of the target pollutant.

Bioavailability and Environmental Mobility Considerations

The mobility of organic compounds in soil and sediment is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). For instance, isomers of dinitrotoluene have been classified as mobile, with Koc values for 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene being 95.5 L/kg and 69.2 L/kg, respectively, suggesting a potential to leach into groundwater. seview.com The octanol-water partition coefficient (log Kow) is another key parameter, with the relatively low log Kow values for DNT isomers (ranging from 1.98 to 2.18) indicating a low potential for bioaccumulation in aquatic organisms. cdc.gov

The bioavailability of chlorinated aromatic compounds can be limited by their sorption to soil and sediment particles. Biodegradation, a key process in the natural attenuation of these compounds, is influenced by their availability to microorganisms. researchgate.net For related compounds like 1,4-dichloro-2-nitrobenzene, it is noted that they are considered to be not readily biodegradable. oecd.org The degradation of nitroaromatic compounds in the environment can occur through various pathways, including oxidation and photolysis. cdc.gov For example, the degradation of 2-nitrotoluene in soil is predicted to be slow, with estimated half-lives of 300 days in soil and much longer in sediment. nih.gov

It is important to note that these findings are for related compounds and may not be directly applicable to this compound due to the unique influence of its specific substitution pattern on its properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3,6-dichloro-2-nitrotoluene. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure and predict its properties.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium-sized organic molecules due to its balance of accuracy and computational cost. fu-berlin.de DFT calculations are used to determine the ground-state electronic structure of this compound by solving the Kohn-Sham equations. mdpi.com A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. For molecules like nitrotoluene derivatives, hybrid functionals such as B3LYP are commonly used. researchgate.netnih.gov

DFT applications for this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Vibrational Frequency Analysis: Calculating the infrared and Raman spectra to characterize its vibrational modes. nih.gov

Thermodynamic Properties: Estimating properties such as enthalpy of formation. fu-berlin.deresearchgate.net

Reactivity Indices: Using conceptual DFT to calculate global and local reactivity descriptors like electrophilicity and nucleophilicity. mdpi.com

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less demanding than more advanced methods, HF does not fully account for electron correlation, which can affect the accuracy of the results. Despite this limitation, HF methodologies can provide valuable qualitative insights and serve as a starting point for more sophisticated calculations. For a molecule like this compound, HF calculations could be used for initial geometry optimizations and to obtain a foundational understanding of its molecular orbitals.

The choice of a basis set is crucial in both DFT and HF calculations as it defines the set of mathematical functions used to build the molecular orbitals. The selection of a basis set represents a trade-off between accuracy and computational expense.

For a molecule containing chlorine and nitro groups like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed. researchgate.netreddit.comnih.gov The addition of polarization functions (d,p) is important for accurately describing the bonding in molecules with heteroatoms. For more precise calculations, especially of properties like electron affinity or non-covalent interactions, diffuse functions might be added to the basis set (e.g., 6-311++G(d,p)). researchgate.net The optimization of the basis set involves selecting one that provides reliable results for the properties of interest without being computationally prohibitive.

Electronic Structure and Properties Analysis

The electronic structure of this compound governs its chemical reactivity and physical properties. Computational methods provide detailed insights into the distribution of electrons and the nature of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. The presence of two chlorine atoms also influences the energies and distributions of these orbitals. The calculated HOMO and LUMO energies can indicate that charge transfer occurs within the molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the nitro group. researchgate.net

Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. These areas are typically found around the hydrogen atoms. researchgate.net

Green regions represent neutral or near-zero potential.

The MEP map for this compound would illustrate the electron-withdrawing effect of the nitro group and the halogens, providing a visual guide to its reactive sites. researchgate.net

| Region | Potential Range (arbitrary units) | Interpretation |

|---|---|---|

| Oxygen atoms of Nitro Group | -0.05 to -0.03 | High electron density, site for electrophilic attack |

| Aromatic Ring | -0.01 to +0.01 | Relatively neutral potential |

| Hydrogen atoms of Methyl Group | +0.02 to +0.04 | Low electron density, site for nucleophilic attack |

In-depth Computational Chemistry Analysis of this compound Remains Elusive

Following a comprehensive search of scientific literature and chemical databases, detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not publicly available. Consequently, the generation of an article covering the requested topics of dipole moment, spectroscopic property predictions (IR, Raman, UV-Vis, NMR), and reaction mechanism elucidation is not possible at this time.

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are routinely used to calculate vibrational frequencies for IR and Raman spectra, while Time-Dependent DFT (TD-DFT) is employed for simulating UV-Vis electronic absorption spectra. Furthermore, various computational models exist for the accurate prediction of NMR chemical shifts and for mapping out reaction pathways, including the characterization of transition states and their associated activation barriers.

While such computational studies have been performed on various isomers and derivatives of dichloronitrotoluene and other substituted toluenes, the specific isomer this compound does not appear to have been the subject of published research in these areas. The absence of a dedicated CAS (Chemical Abstracts Service) number for this specific isomer further suggests its limited presence in chemical research and commerce, making it less likely to have been a target for in-depth computational investigation.

Therefore, the data required to populate the following detailed outline could not be located:

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization and Activation Barriers

Without access to peer-reviewed computational studies or database entries for this compound, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.

Reaction Energetics and Thermodynamic Profiles

Potential degradation reactions of this compound, such as reduction of the nitro group or nucleophilic substitution of the chlorine atoms, can be modeled to determine their thermodynamic feasibility. The calculated reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) for these pathways can indicate whether a reaction is likely to be spontaneous under specific conditions. Furthermore, the computation of activation energies (Ea) for various reaction steps helps in elucidating the kinetic barriers and identifying the rate-determining steps in its transformation pathways.

Below is an illustrative data table showcasing the type of information that could be generated from a computational study on the reaction energetics of this compound.

Table 1: Hypothetical Thermodynamic Data for a Postulated Reaction of this compound

| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K | Activation Energy (Ea) (kcal/mol) |

| Nitro Group Reduction (Step 1) | -25.8 | 10.2 | -28.8 | 15.3 |

| Nucleophilic Substitution (Cl at C6) | -15.2 | 5.7 | -16.9 | 22.1 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be calculated in a computational chemistry study. The values are based on trends observed for similar chlorinated nitroaromatic compounds.

Kinetic Isotope Effects in Transformation Pathways

Kinetic isotope effects (KIEs) are a powerful tool in mechanistic chemistry for determining the rate-limiting step of a reaction and for elucidating the structure of the transition state. A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. While no specific studies on the kinetic isotope effects in the transformation pathways of this compound have been reported, we can infer potential applications of this technique based on research on analogous compounds.

For instance, in the biodegradation or chemical degradation of chlorinated nitroaromatic compounds, the breaking of a C-H, C-N, or C-Cl bond is often a key step. If such a bond-breaking event is part of the rate-determining step, substituting an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ³⁵Cl with ³⁷Cl) would be expected to result in a measurable KIE.

Theoretical calculations can predict the magnitude of KIEs for proposed reaction mechanisms. These calculations typically involve determining the vibrational frequencies of the reactants and the transition state in their isotopically labeled and unlabeled forms. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization or steric environment occur during the reaction.

In a hypothetical degradation pathway of this compound initiated by a microbial dioxygenase, the initial attack on the aromatic ring could be the rate-limiting step. In such a scenario, a significant ¹³C KIE would be expected at the positions of enzymatic hydroxylation. Similarly, if the reduction of the nitro group is rate-limiting, a ¹⁵N KIE could be anticipated.

The following table provides a hypothetical example of calculated KIEs for a proposed transformation pathway of this compound.

Table 2: Illustrative Calculated Kinetic Isotope Effects for a Hypothetical Rate-Determining Step in the Degradation of this compound

| Isotopic Substitution | Reaction Step | Calculated k_light / k_heavy | Type of KIE |

| ¹²C / ¹³C at C4 | Aromatic Ring Oxidation | 1.035 | Primary |

| ¹H / ²H on Methyl Group | Methyl Group Oxidation | 2.5 | Primary |

| ¹⁴N / ¹⁵N in Nitro Group | Nitro Group Reduction | 1.018 | Primary |

Note: The data presented in this table is for illustrative purposes only and represents the type of results that would be sought in a computational study of the kinetic isotope effects for this compound.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and preferred spatial arrangements. The conformation of this molecule is of particular interest due to the potential for steric hindrance between the substituents on the benzene ring, which can influence its reactivity and interactions with other molecules.

The key conformational feature of this compound is the rotational barrier of the nitro group and the methyl group. The presence of a chlorine atom ortho to the nitro group (at position 6) and another chlorine atom ortho to the methyl group (at position 3) is expected to create significant steric strain. This strain will likely influence the dihedral angle of the nitro group relative to the plane of the benzene ring. MD simulations can explore the potential energy surface associated with the rotation of these groups and identify the most stable, low-energy conformations.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the forces between the atoms would be calculated using a force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a period of time, typically nanoseconds to microseconds. Analysis of these trajectories can reveal the distribution of dihedral angles, bond lengths, and bond angles, providing a detailed picture of the molecule's dynamic behavior.

The results of such simulations can be used to understand how the molecule might orient itself when approaching a reactive partner or a biological receptor. The conformational preferences determined from MD simulations can be correlated with the outcomes of other computational studies, such as reaction energetics, to build a more complete model of the molecule's chemical behavior.

Below is a table summarizing the expected outcomes of a molecular dynamics simulation for this compound.

Table 3: Predicted Conformational Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Predicted Mean Value | Predicted Range of Fluctuation |

| Dihedral Angle (C1-C2-N-O) | 65° | ± 15° |

| Dihedral Angle (C2-C1-C(methyl)-H) | 30° | ± 10° |

| C-N Bond Length | 1.48 Å | ± 0.05 Å |

Note: This data is hypothetical and represents the type of structural information that would be obtained from a molecular dynamics simulation. The predicted values are based on steric considerations and data for similarly substituted nitroaromatic compounds.

Industrial Applications and Chemical Significance Excluding Prohibited Elements

Role as a Chemical Intermediate in Organic Synthesis

As a multi-functionalized aromatic compound, 3,6-dichloro-2-nitrotoluene serves as a versatile building block in organic synthesis. Its utility stems from the reactivity of both the nitro group and the methyl group, which can be transformed into other functional groups through well-established chemical reactions. This allows for the synthesis of a wide array of more complex molecules.

The primary transformations involve the reduction of the nitro group and the oxidation of the methyl group.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2), converting this compound into 3,6-dichloro-2-aminotoluene (also known as 2,5-dichloro-6-methylaniline). This transformation is fundamental, as aromatic amines are crucial precursors in many chemical syntheses, particularly for dyes and pharmaceuticals. Common methods for this reduction on an industrial scale include catalytic hydrogenation or using reducing agents like iron or tin in acidic media researchgate.net.

Oxidation of the Methyl Group: The methyl group (-CH3) attached to the benzene (B151609) ring can be oxidized to form a variety of functional groups, including an aldehyde (-CHO) to produce 3,6-dichloro-2-nitrobenzaldehyde, or a carboxylic acid (-COOH) to yield 3,6-dichloro-2-nitrobenzoic acid. These reactions open pathways to other classes of compounds. For instance, nitrotoluenes can be oxidized using various oxidizing agents chem-soc.siresearchgate.netepa.gov. 2-Nitrobenzaldehyde, an analogous compound, is a key intermediate in the synthesis of generic drugs chem-soc.si.

The presence of two chlorine atoms on the ring also influences the reactivity and provides additional sites for nucleophilic substitution reactions under specific conditions, further expanding its synthetic potential.

Table 1: Key Synthetic Transformations of this compound This table is illustrative and based on standard organic reactions for the functional groups present.

| Reaction Type | Reagents/Conditions | Product | Significance of Product |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | 3,6-Dichloro-2-aminotoluene | Precursor for azo dyes, pharmaceuticals, and agrochemicals |

| Methyl Group Oxidation (Partial) | Mild oxidizing agents | 3,6-Dichloro-2-nitrobenzaldehyde | Intermediate for pharmaceuticals and specialty chemicals |

| Methyl Group Oxidation (Complete) | Strong oxidizing agents (e.g., KMnO₄) | 3,6-Dichloro-2-nitrobenzoic acid | Intermediate for synthesis of various organic compounds |

Precursor in the Production of Dyes and Pigments

Chlorinated nitrotoluene derivatives are important intermediates in the synthesis of colorants. The most significant application in this field begins with the reduction of the nitro group to form the corresponding aniline (B41778) derivative, 3,6-dichloro-2-aminotoluene.

This aromatic amine can then undergo a diazotization reaction, where it is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. This salt is then coupled with another aromatic compound (a coupling agent, such as a phenol (B47542) or another aniline) to form an azo compound, which is characterized by the -N=N- linkage. Azo compounds are the largest and most important group of synthetic dyes. The specific structure of the amine and the coupling partner determines the final color and properties of the dye. Isomers like 2-nitrotoluene (B74249) are primarily used to produce derivatives that are intermediates for various azo dyes nih.gov.

The presence of chlorine atoms on the aromatic ring of the dye molecule can enhance its stability, lightfastness, and affinity for certain fibers. Dichloro-s-triazinyl reactive dyes, for example, are noted for their ability to form strong covalent bonds with textile fibers chemrj.org.

Application in Agrochemical Synthesis

The synthesis of agrochemicals, including herbicides, pesticides, and fungicides, often involves halogenated and nitrated aromatic intermediates. Several isomers and derivatives of dichloronitrotoluene are explicitly mentioned as being used in this sector fishersci.cagoogle.com. For instance, 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene (B125012) is known to be used as a pesticide and herbicide guidechem.com.

While direct applications of this compound in specific, commercialized agrochemicals are not widely documented, its structure contains the necessary functionalities to serve as a building block for such products. The synthetic pathways described in section 7.1, such as the creation of anilines or benzoic acids, yield intermediates that can be further modified to produce biologically active molecules.

Utility in Specialized Chemical Manufacturing Processes

Beyond large-scale applications in dyes and agrochemicals, intermediates like this compound are valuable in the manufacture of other specialized chemicals. The general class of dichloronitrotoluenes finds use in the synthesis of pharmaceuticals and other fine chemicals fishersci.ca.